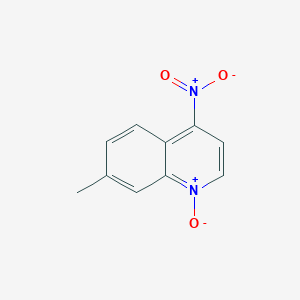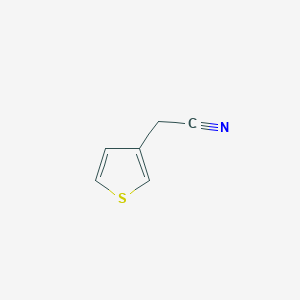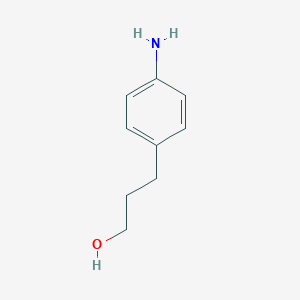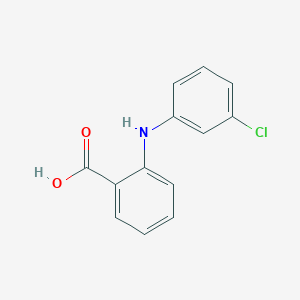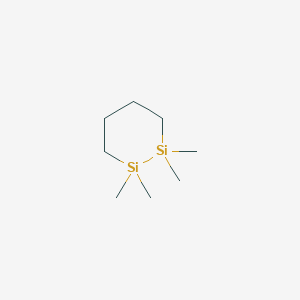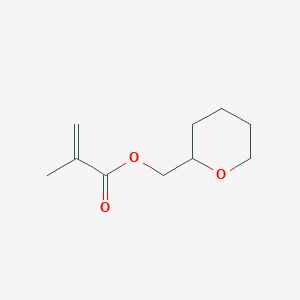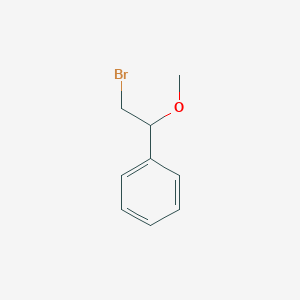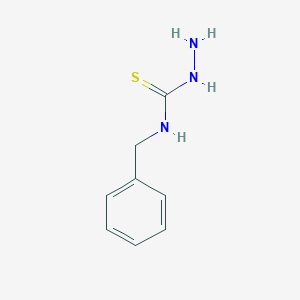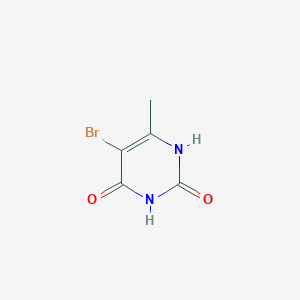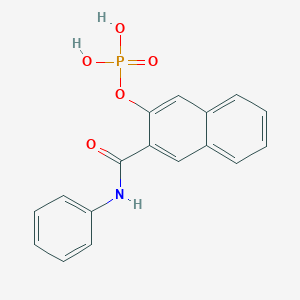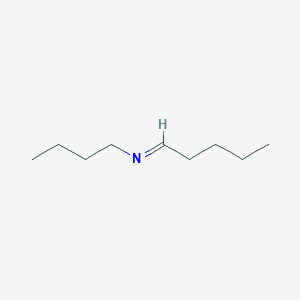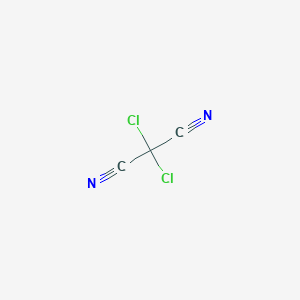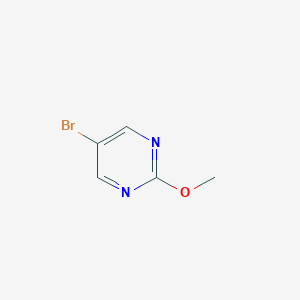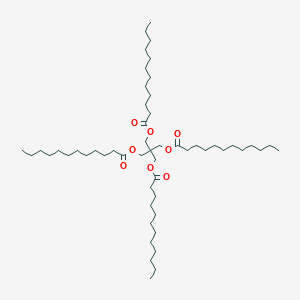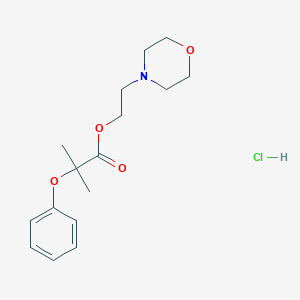
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenoxyisobutyric acid and contains a morpholine ring in its structure. MIPEP has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism Of Action
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical And Physiological Effects
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Advantages And Limitations For Lab Experiments
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has some limitations, including its low solubility in water and its limited stability in certain solvents. These limitations can make it challenging to use 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in certain experimental settings.
Future Directions
There are several future directions for research on 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. Another area of focus is the exploration of new applications for 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in scientific research. For example, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride and its potential effects on various biological systems.
Synthesis Methods
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride can be synthesized using a multi-step process that involves the reaction of phenoxyisobutyric acid with morpholine and other reagents. The synthesis of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been described in detail in several scientific publications. The process involves the use of various chemical reactions, including esterification and acid-base reactions, to produce the final compound.
Scientific Research Applications
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
10524-82-0 |
|---|---|
Product Name |
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,21-14-6-4-3-5-7-14)15(18)20-13-10-17-8-11-19-12-9-17;/h3-7H,8-13H2,1-2H3;1H |
InChI Key |
QFBWXEMAYCOFNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
Other CAS RN |
10524-82-0 |
synonyms |
2-morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



